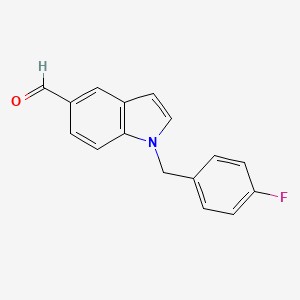

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde

Description

Overview and Significance in Heterocyclic Chemistry

1-(4-Fluorobenzyl)-1H-indole-5-carbaldehyde represents a sophisticated example of fluorinated heterocyclic chemistry, combining the fundamental indole scaffold with strategic fluorine incorporation and aldehyde functionality. The compound exemplifies the growing importance of fluorinated indole derivatives in modern organic chemistry, where the introduction of fluorine atoms serves to modulate molecular properties including electronic characteristics, metabolic stability, and biological activity. Within the broader context of heterocyclic chemistry, this compound occupies a significant position as it incorporates multiple functional elements that contribute to its synthetic versatility and potential applications.

The indole core structure, consisting of a benzene ring fused to a pyrrole ring, provides a fundamental framework that is widely distributed in nature and serves as a key building block in numerous biologically active compounds. The strategic placement of the fluorobenzyl substituent at the nitrogen position of the indole ring introduces electronic modifications that can significantly alter the compound's reactivity patterns and physicochemical properties. The presence of the aldehyde group at the 5-position further enhances the compound's utility as a synthetic intermediate, providing a reactive site for various chemical transformations.

Research in fluorinated indole chemistry has demonstrated that the incorporation of fluorine atoms can lead to enhanced biological activity, improved pharmacokinetic properties, and increased metabolic stability compared to their non-fluorinated counterparts. The specific structural arrangement in this compound allows for multiple sites of potential chemical modification, making it a valuable scaffold for the development of more complex molecular architectures. The compound's significance extends beyond its immediate synthetic utility, as it serves as a representative example of how strategic fluorine incorporation can be employed to fine-tune molecular properties in heterocyclic systems.

Nomenclature and Structural Identification Parameters

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds with multiple substituents. The compound is officially designated as 1-[(4-fluorophenyl)methyl]-1H-indole-5-carbaldehyde, reflecting the precise positioning of functional groups within the molecular framework. Alternative nomenclature variants include 1-(4-fluorobenzyl)-1H-indole-5-carboxaldehyde, emphasizing the aldehyde functionality at the 5-position of the indole ring system.

Table 1: Structural Identification Parameters for this compound

The International Chemical Identifier code provides a standardized representation of the molecular structure: InChI=1S/C16H12FNO/c17-15-4-1-12(2-5-15)10-18-8-7-14-9-13(11-19)3-6-16(14)18/h1-9,11H,10H2. This systematic encoding captures the complete connectivity and stereochemical information of the molecule, enabling precise identification across different chemical databases and literature sources.

The compound's systematic name reflects the hierarchical arrangement of substituents, with the indole core serving as the parent structure and the fluorobenzyl and carbaldehyde groups identified as substituents at specific positions. The numbering system follows standard indole nomenclature conventions, where the nitrogen atom is designated as position 1, and subsequent carbon atoms are numbered sequentially around the ring system. The 4-fluorobenzyl substituent is attached to the nitrogen atom at position 1, while the carbaldehyde group is located at position 5 of the indole ring.

Classification within Indole Derivative Framework

This compound belongs to the broad category of substituted indole derivatives, specifically classified as a fluorinated N-benzylindole with aldehyde functionality. Within the comprehensive framework of indole chemistry, this compound represents a sophisticated example of multiple functional group incorporation, combining the fundamental heterocyclic scaffold with halogen substitution and carbonyl chemistry. The classification system for indole derivatives typically considers the nature and position of substituents, with particular attention to functional groups that significantly modify the electronic and steric properties of the parent indole structure.

The compound can be categorized as a member of the indole carboxaldehyde family, a subset of indole derivatives characterized by the presence of aldehyde functionality directly attached to the aromatic ring system. This classification is significant because aldehyde-containing indoles exhibit distinctive reactivity patterns and serve as versatile intermediates in organic synthesis. The specific positioning of the aldehyde group at the 5-position places this compound within the category of 5-substituted indoles, which are known to exhibit unique electronic properties due to the electron-withdrawing nature of the carbonyl group.

From a structural perspective, the compound also falls under the classification of fluorinated heterocycles, a rapidly expanding area of medicinal chemistry and materials science. The presence of the 4-fluorobenzyl substituent introduces additional complexity to the classification, as it combines aspects of both organofluorine chemistry and N-substituted indole chemistry. This dual classification reflects the compound's potential utility in applications where both fluorine incorporation and indole functionality are desired.

Table 2: Classification Hierarchy for this compound

| Classification Level | Category | Specific Designation |

|---|---|---|

| Primary | Heterocyclic Compounds | Indole Derivatives |

| Secondary | Substituted Indoles | N-Benzylindoles |

| Tertiary | Functional Group | Indole Carboxaldehydes |

| Quaternary | Halogen Content | Fluorinated Indoles |

| Quinternary | Position Specificity | 5-Substituted Indoles |

Historical Context of Fluorinated Indole Compounds

The development of fluorinated indole compounds represents a relatively recent advancement in heterocyclic chemistry, emerging primarily in the latter half of the 20th century as synthetic methodologies for selective fluorine incorporation became more sophisticated. The historical progression of indole chemistry began with the foundational work of Emil Fischer in the late 1800s, who established fundamental synthetic routes to indole derivatives through what became known as the Fischer indole synthesis. However, the specific incorporation of fluorine substituents into indole frameworks required the development of specialized synthetic techniques that were not widely available until several decades later.

The evolution of fluorinated indole chemistry accelerated significantly during the 1960s and 1970s as pharmaceutical researchers began to recognize the unique properties that fluorine substitution could impart to biologically active molecules. The high electronegativity of fluorine and its ability to participate in strong hydrogen bonding interactions while maintaining a relatively small atomic radius made it an attractive substituent for modulating the properties of heterocyclic scaffolds. Early work in this area focused primarily on simple fluoroindole derivatives, with compounds such as 4-fluoroindole and 5-fluoroindole serving as fundamental building blocks for more complex structures.

The specific class of fluorobenzyl-substituted indoles, of which this compound is a representative example, emerged as part of the broader exploration of N-substituted indole derivatives during the 1980s and 1990s. This period saw significant advances in selective N-alkylation methods that allowed for the controlled introduction of fluorinated benzyl groups while preserving the integrity of the indole core structure. The development of improved synthetic methodologies, including transition metal-catalyzed reactions and novel protecting group strategies, facilitated the preparation of increasingly complex fluorinated indole derivatives.

Recent developments in the field have been driven by advances in both synthetic methodology and biological evaluation techniques. Laboratory evolution studies have demonstrated that microorganisms can be adapted to utilize fluorinated indole derivatives as metabolic substrates, providing insights into the biological compatibility and potential applications of these compounds. Modern synthetic approaches employ sophisticated catalytic systems and continuous flow techniques to achieve efficient preparation of fluorinated indole derivatives with high selectivity and yield.

Basic Molecular Structure and Functional Group Analysis

The molecular architecture of this compound exhibits a complex arrangement of functional groups that contribute to its unique chemical properties and reactivity patterns. The fundamental structural framework consists of three distinct molecular regions: the indole core heterocycle, the 4-fluorobenzyl substituent attached to the nitrogen atom, and the aldehyde functional group positioned at the 5-carbon of the indole ring. Each of these structural elements contributes specific electronic and steric effects that influence the compound's overall behavior in chemical and biological systems.

The indole core structure represents the central organizing element of the molecule, providing both aromatic stability and sites for potential reactivity. The fused ring system consists of a benzene ring sharing two carbon atoms with a pyrrole ring, creating a planar aromatic framework with 10 π-electrons distributed across the bicyclic system. The electron-rich nature of the indole system, particularly at the 3-position, influences the overall electronic distribution within the molecule and affects the reactivity of attached substituents.

Table 3: Functional Group Analysis of this compound

| Functional Group | Position | Electronic Effect | Steric Impact | Reactivity Pattern |

|---|---|---|---|---|

| Indole Core | Central Framework | Electron-donating | Planar geometry | Electrophilic substitution |

| 4-Fluorobenzyl | N-1 position | Electron-withdrawing | Bulky substituent | Nucleophilic displacement |

| Carbaldehyde | C-5 position | Electron-withdrawing | Minimal steric demand | Nucleophilic addition |

| Fluorine Atom | Para-benzyl position | Electron-withdrawing | Small atomic radius | Hydrogen bonding |

The 4-fluorobenzyl substituent introduces significant electronic modifications to the indole system through both inductive and resonance effects. The fluorine atom, positioned para to the benzylic carbon, exerts a strong electron-withdrawing influence that decreases the electron density of the benzyl system and, by extension, affects the nitrogen atom of the indole ring. This electronic modification can influence the compound's reactivity toward electrophilic and nucleophilic reagents, as well as its acid-base properties and hydrogen bonding capabilities.

The aldehyde functional group at the 5-position provides a highly reactive electrophilic center that serves as a primary site for chemical transformations. The carbonyl carbon exhibits significant electrophilic character due to the electron-withdrawing nature of the oxygen atom, making it susceptible to nucleophilic attack by various reagents. The positioning of this functional group at the 5-position of the indole ring places it in conjugation with the aromatic system, which can influence both its reactivity and spectroscopic properties. The aldehyde group also serves as a point of divergence for synthetic elaboration, enabling the preparation of various derivatives through condensation, reduction, and oxidation reactions.

The overall molecular geometry of this compound reflects the interplay between the planar indole system and the three-dimensional arrangement of the benzyl substituent. The compound exhibits a partially rigid structure due to the planar nature of the indole core, while the benzyl group provides conformational flexibility through rotation around the nitrogen-carbon bond. This structural arrangement influences both the compound's physicochemical properties and its potential interactions with biological targets or synthetic reagents.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]indole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNO/c17-15-4-1-12(2-5-15)10-18-8-7-14-9-13(11-19)3-6-16(14)18/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQDRVCCWVXZXRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Indole-5-carbaldehyde with 4-Fluorobenzyl Bromide

The most commonly reported and efficient method for synthesizing this compound involves the nucleophilic substitution reaction between indole-5-carbaldehyde and 4-fluorobenzyl bromide in the presence of a strong base, typically potassium hydroxide (KOH), in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

- Indole-5-carbaldehyde (1.0 g) is dissolved in DMF (14 mL).

- Potassium hydroxide (460 mg) is added under ice cooling to maintain low temperature and control reaction rate.

- 4-Fluorobenzyl bromide (1.4 g) is then added dropwise.

- The reaction mixture is stirred at room temperature for approximately 65 hours.

- After completion, water is added, and the mixture is extracted with chloroform.

- The organic layer is washed with saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

- The crude product is purified by silica gel column chromatography using a gradient of 20% to 50% ethyl acetate in hexane.

- The final product is obtained as a pale yellow solid with a yield of approximately 1.2 g from 1.0 g starting material.

| Parameter | Details |

|---|---|

| Starting material | Indole-5-carbaldehyde (1.0 g) |

| Alkylating agent | 4-Fluorobenzyl bromide (1.4 g) |

| Base | Potassium hydroxide (460 mg) |

| Solvent | N,N-Dimethylformamide (14 mL) |

| Temperature | Ice cooling initially, then room temperature |

| Reaction time | 65 hours |

| Work-up | Extraction with chloroform, washing, drying |

| Purification | Silica gel chromatography |

| Yield | ~1.2 g (approx. 85-90%) |

This method is well-documented and provides a high-purity product suitable for further applications in organic synthesis and pharmaceutical research.

Alternative N-Alkylation Using Sodium Hydride and Benzyl Chloride Derivatives

Another approach involves the use of sodium hydride (NaH) as a base in acetonitrile (MeCN) solvent, reacting with benzyl chloride derivatives including 4-fluorobenzyl chloride. This method is generally applied for synthesizing various 1-benzyl-1H-indole derivatives, including carbaldehydes at different positions.

- The indole derivative is dissolved in MeCN.

- Sodium hydride (3 equivalents) is added carefully at room temperature to deprotonate the indole nitrogen.

- 4-Fluorobenzyl chloride (1.5 equivalents) is added dropwise.

- The reaction mixture is stirred at room temperature for 4 hours.

- The mixture is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated.

- Purification is performed by silica gel column chromatography.

This method offers a shorter reaction time and can be adapted for various substituted benzyl halides, providing moderate to good yields of the target compound.

Modified Protocols Using Potassium Hydroxide in DMF with Prolonged Reaction Times

A modified protocol inspired by Nimbarte et al. involves stirring the reaction mixture of indole-5-carbaldehyde, potassium hydroxide, and 4-fluorobenzyl bromide in DMF at room temperature for 12 to 65 hours, depending on scale and desired conversion. The crude product is precipitated by adding water, filtered, washed, and dried. Further purification can be achieved by recrystallization from DMF or by precipitation from chloroform/hexane mixtures.

This approach emphasizes mild conditions and avoids the use of stronger bases like NaH, which require careful handling.

Comparative Analysis of Preparation Methods

| Method | Base Used | Solvent | Reaction Time | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|

| KOH in DMF with 4-F-benzyl bromide | Potassium hydroxide | DMF | 65 hours | Ice cooling then RT | ~85-90% | High purity, longer reaction time |

| NaH in MeCN with 4-F-benzyl chloride | Sodium hydride | Acetonitrile | 4 hours | Room temperature | Moderate to good | Faster, requires careful handling of NaH |

| Modified KOH/DMF with precipitation | Potassium hydroxide | DMF | 12-65 hours | Room temperature | Moderate | Mild conditions, precipitation purification |

Research Findings and Notes

- The N-alkylation reaction proceeds via deprotonation of the indole nitrogen, followed by nucleophilic substitution on the benzyl halide.

- The choice of base and solvent critically affects the reaction rate and yield. Potassium hydroxide in DMF is effective but requires longer reaction times.

- Sodium hydride offers faster reaction kinetics but demands strict anhydrous conditions and careful handling due to its reactivity.

- Purification by silica gel chromatography is standard to remove unreacted starting materials and side products.

- The presence of the fluorine atom on the benzyl group influences the electronic properties of the molecule, which can affect reactivity and biological activity.

- The compound is typically obtained as a pale yellow solid, stable under standard laboratory conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: 1-(4-fluorobenzyl)-1H-indole-5-carboxylic acid.

Reduction: 1-(4-fluorobenzyl)-1H-indole-5-methanol.

Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde has been explored for its potential as an inhibitor of various enzymes, particularly monoamine oxidase B (MAO-B). MAO-B inhibitors are significant in treating neurodegenerative diseases such as Parkinson's disease. Studies have shown that derivatives of this compound exhibit promising MAO-B inhibitory activity, suggesting that they could serve as lead compounds for further development in neuropharmacology .

Table 1: Summary of Biological Activities

Organic Synthesis

The compound acts as an essential intermediate in the synthesis of more complex organic molecules. Its unique reactivity allows it to participate in various chemical reactions, including N-alkylation and condensation reactions. These reactions can lead to the formation of novel compounds with potential therapeutic applications .

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| N-Alkylation | Elevated temperature, specific solvents | Indole derivatives |

| Condensation | Acid/base catalysis | Complex organic compounds |

Biochemical Probes

Due to its ability to form specific interactions with biological targets, this compound serves as a valuable probe in biochemical studies. It facilitates the investigation of enzyme interactions and metabolic pathways, providing insights into cellular mechanisms and potential therapeutic targets .

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic applications of this compound:

- Inhibition of Glycogen Phosphorylase : Research identified this compound as a potent inhibitor of glycogen phosphorylase, suggesting its potential use in managing conditions related to glycogen metabolism .

- Antibacterial Properties : A systematic study demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values were reported to be below clinically relevant thresholds, indicating substantial efficacy .

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function.

Comparison with Similar Compounds

Carbaldehyde vs. Carboxamide Derivatives

- FUB-144 (): Structure: 1-(4-fluorobenzyl)-1H-indol-3-ylmethanone. Replaces the aldehyde with a ketone group; exhibits cannabinoid receptor (CB1/CB2) agonist activity. The tetramethylcyclopropyl group enhances lipophilicity, improving blood-brain barrier penetration .

Comparison : The aldehyde group in this compound offers reactivity for further functionalization (e.g., condensation reactions), whereas carboxamide/ketone derivatives prioritize target binding affinity.

Halogenation Variations

Key Insight : Fluorine substitution generally improves bioavailability and metabolic stability, while heavier halogens (Br, I) are leveraged for structural studies or radiolabeling .

Shc-EGFR Interaction Inhibitors ()

- 1-(4-Fluorobenzyl)-5-methoxy-2-methylindole-3-acetic Acid :

Comparison : The aldehyde group in this compound may allow for Schiff base formation with lysine residues in target proteins, enabling covalent inhibition strategies.

Antiviral and Anticancer Agents ()

- (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide: A piperidine-carboxamide derivative with reported SARS-CoV-2 inhibition.

Key Insight : Indole-based aldehydes like this compound offer a balance of aromatic stacking and electrophilic reactivity, making them suitable for protease inhibitor design.

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

*Calculated using ChemAxon software.

Biological Activity

1-(4-Fluorobenzyl)-1H-indole-5-carbaldehyde, with the molecular formula CHFNO and a molecular weight of 253.27 g/mol, is a compound of significant interest in pharmacological research due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features an indole core structure, which is known for its role in various biological activities. The presence of a fluorobenzyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 253.27 g/mol |

| Melting Point | Not specified |

This compound has been investigated for its interaction with various biological targets:

- Monoamine Oxidase Inhibition : Studies indicate that indole derivatives can inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. This inhibition is linked to potential antidepressant effects and neuroprotection .

- Antimicrobial Activity : The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a mechanism that may involve disruption of bacterial cell walls or interference with metabolic pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's anticancer properties have been explored in various cancer cell lines, including breast cancer (MCF-7). Preliminary results indicate that it may induce apoptosis and inhibit cell proliferation through:

- Cell Cycle Arrest : Evidence suggests that it may induce S-phase arrest in cancer cells.

- Reactive Oxygen Species (ROS) Production : Increased ROS levels can lead to oxidative stress, contributing to cell death.

Case Studies

Several studies have reported on the efficacy of indole derivatives, including this compound:

- Study on MAO-B Inhibition : A study demonstrated that similar compounds exhibited competitive inhibition against MAO-B with IC values as low as 0.78 µM, highlighting the potential for neuroprotective applications .

- Antimicrobial Testing : In a comparative study, derivatives of indole were tested against multidrug-resistant strains, showing MIC values below 100 µg/ml for several strains, indicating strong antibacterial activity .

Q & A

Q. What are the standard synthetic routes for 1-(4-fluorobenzyl)-1H-indole-5-carbaldehyde?

The compound is typically synthesized via formylation and benzylation steps. For example, indole derivatives can undergo Vilsmeier-Haack formylation using POCl₃ and DMF to introduce the aldehyde group at the 5-position. Subsequent benzylation with 4-fluorobenzyl bromide in the presence of a base (e.g., NaH) yields the target compound. Purification via silica gel chromatography (15–20% EtOAc/hexanes) is commonly employed .

Q. How is the structural characterization of this compound performed?

Key techniques include:

- ¹H-NMR : To confirm substitution patterns (e.g., δ 9.8–10.0 ppm for the aldehyde proton).

- X-ray crystallography : For unambiguous confirmation of the 3D structure. Single-crystal studies (e.g., using SHELXL software) provide bond lengths, angles, and packing interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

- Temperature control : Reflux in acetonitrile (90°C) for benzylation steps enhances reaction efficiency.

- Catalyst screening : Bases like DBU (1,8-diazabicycloundec-7-ene) improve nucleophilic substitution rates.

- Solvent selection : Polar aprotic solvents (e.g., DMF, CH₃CN) stabilize intermediates during formylation .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular docking : Align the aldehyde moiety with active-site nucleophiles (e.g., cysteine residues).

- DFT calculations : Analyze electronic effects of the 4-fluorobenzyl group on binding affinity.

- Pharmacophore modeling : Use crystallographic data (e.g., from related inhibitors) to map interaction sites .

Q. How should researchers address contradictory bioactivity data across studies?

- Purity validation : Ensure ≥95% purity via HPLC (refer to protocols in ).

- Stereochemical analysis : Check for unintended racemization during synthesis.

- Assay standardization : Compare IC₅₀ values under consistent conditions (pH, temperature) .

Q. What safety protocols are critical when handling hazardous intermediates (e.g., POCl₃)?

- Ventilation : Use fume hoods for POCl₃-dependent reactions.

- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Spill management : Neutralize with sodium bicarbonate before disposal .

Q. How can bioactivity be evaluated against enzyme targets like 1-deoxy-D-xylulose-5-phosphate synthase?

- Enzyme inhibition assays : Measure IC₅₀ via spectrophotometric monitoring of NADPH consumption.

- Structure-activity relationship (SAR) studies : Compare fluorinated analogs (e.g., from ) to assess substituent effects .

Q. What crystallographic challenges arise when resolving this compound’s structure?

- Crystal twinning : Mitigate by optimizing slow evaporation conditions (e.g., CHCl₃/MeOH mixtures).

- Disorder modeling : Use SHELXL’s PART instruction to handle flexible 4-fluorobenzyl groups .

Q. How can purification challenges (e.g., low solubility) be overcome?

- Gradient elution : Increase polarity gradually (e.g., 10% → 30% EtOAc in hexanes) during column chromatography.

- Recrystallization : Use dichloromethane/hexanes for high-purity crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.